[3,3'-Bipyridine]-5,5'-dicarboxylic acid
Description
Significance of Bipyridine-Based Ligands in Contemporary Chemical Sciences
Bipyridine-based ligands are cornerstones of modern coordination chemistry, prized for their versatility and robust performance in a multitude of applications. researchgate.netmdpi.com These organic compounds, consisting of two interconnected pyridine (B92270) rings, are exceptional chelating agents that form stable complexes with a wide array of metal ions. fiveable.mealfachemic.com This stability is a key reason for their extensive use in fields ranging from catalysis to materials science. fiveable.me In catalysis, bipyridine ligands are integral to transition-metal complexes that facilitate critical organic reactions. mdpi.com
The electronic properties of bipyridine ligands are central to their utility. The delocalized π-electron system across the pyridyl rings allows them to participate in metal-to-ligand charge transfer (MLCT) processes, which is fundamental to their use in photochemistry, luminescent materials, and dye-sensitized solar cells. fiveable.metaylorandfrancis.comacs.org By modifying the bipyridine scaffold with different functional groups, scientists can fine-tune the electronic and photophysical properties of the resulting metal complexes, creating tailored materials for specific functions like chemical sensors and organic light-emitting diodes (OLEDs). researchgate.nettaylorandfrancis.com Furthermore, their rigid structure makes them ideal building blocks in supramolecular chemistry, where they are used to construct complex architectures like molecular cages and metal-organic frameworks (MOFs). alfachemic.comnih.gov
Historical Development and Evolution of Dicarboxylic Acid Ligands in Coordination Chemistry
The use of dicarboxylic acids as ligands in coordination chemistry has evolved significantly over the decades. Initially, simple carboxylates were recognized for their ability to bind metal ions. The true potential of dicarboxylic acids was unlocked with the advent of metal-organic frameworks (MOFs), also known as porous coordination polymers (PCPs). rsc.org In this context, dicarboxylic acids are not merely ligands but crucial "linkers" or "struts" that connect metal-containing nodes to form extended, often porous, crystalline structures. rsc.org
The development of MOFs has been driven by the strategic use of dicarboxylic acid linkers like terephthalic acid and trimesic acid to create materials with exceptionally high surface areas. rsc.orgresearchgate.net These materials have found applications in gas storage, separation, catalysis, and drug delivery. researchgate.net Researchers soon realized that the properties of MOFs could be systematically tuned by modifying the dicarboxylic acid linkers. rsc.org Introducing different functional groups to the linker can alter the framework's pore size, shape, and chemical environment, thereby influencing its performance in specific applications. rsc.orgup.edu.mx This evolution from simple metal-carboxylate complexes to highly engineered, functional porous materials underscores the central role of dicarboxylic acid ligands in the development of advanced materials. rsc.orgresearchgate.net
Structural Specificity of [3,3'-Bipyridine]-5,5'-dicarboxylic acid within the Bipyridine Isomer Family
The bipyridine family contains six isomers, with the 2,2'-, 3,3'-, and 4,4'-isomers being the most prominent in chemical research. wikipedia.org The position of the two nitrogen atoms dictates the molecule's geometry and its primary function as a ligand.
2,2'-Bipyridine (B1663995): This is the most famous isomer, acting as a classic chelating ligand. wikipedia.org The nitrogen atoms are positioned to readily bind to a single metal ion, forming a highly stable five-membered ring. nih.govwikipedia.org This chelating ability makes it a "privileged ligand" in catalysis and photochemistry. rsc.org
4,4'-Bipyridine (B149096): In contrast, the nitrogen atoms in this isomer are positioned at opposite ends of a linear and rigid structure. wikipedia.org This geometry prevents chelation but makes it an ideal bridging ligand, capable of linking two different metal centers to form coordination polymers. taylorandfrancis.comwikipedia.org
3,3'-Bipyridine (B1266100): This isomer presents a distinct geometry. The nitrogen atoms are oriented in a divergent or angular fashion, making it unsuitable for chelating a single metal ion like the 2,2'-isomer. nih.gov Instead, it functions as an angular building block, connecting multiple metal centers to create complex, multi-dimensional networks rather than simple linear chains.
This compound combines the unique angular geometry of the 3,3'-bipyridine core with the powerful coordinating ability of two carboxylate groups. This dual functionality makes it a highly versatile polytopic linker, capable of forming intricate and robust structural architectures that are not easily accessible with the more linear or chelating isomers.
| Isomer | Nitrogen Atom Orientation | Primary Coordination Mode | Resulting Structure Type |
|---|---|---|---|
| 2,2'-Bipyridine | cis-coplanar (for coordination) | Chelating | Discrete metal complexes |
| 3,3'-Bipyridine | Divergent / Angular | Bridging (Angular) | Multi-dimensional polymers/frameworks |
| 4,4'-Bipyridine | trans-coplanar / Linear | Bridging (Linear) | 1D chains or 2D/3D polymers |
Overview of Key Research Trajectories for this compound
Research involving this compound and its isomers primarily focuses on its application as a sophisticated building block for functional materials. The combination of the bipyridine core and dicarboxylate linkers allows for the construction of advanced coordination polymers and metal-organic frameworks (MOFs).
Key research areas include:
Metal-Organic Frameworks (MOFs): Bipyridine dicarboxylic acids are widely used to synthesize MOFs with tailored properties. For instance, the 2,2'-isomer has been used to create zirconium-based MOFs (UiO-67(bipy)) that can be post-synthetically metalated for applications like toxic gas capture (e.g., H₂S). rsc.org MOFs constructed with these ligands have also been investigated for their magnetic properties and potential in catalysis. tandfonline.com
Luminescent Materials: The inherent photophysical properties of the bipyridine unit make these ligands ideal for creating luminescent metal complexes. nih.gov Ruthenium complexes with dicarboxylic acid bipyridine ligands have been developed for use in dye-sensitized solar cells, where the carboxylate groups act as anchors to semiconductor surfaces like TiO₂. nih.gov The ligand's structure facilitates efficient metal-to-ligand charge transfer, a critical process for both solar energy conversion and luminescence. nih.gov
Specialized Catalysis: MOFs bearing nickel(II) 2,2'-bipyridine complexes derived from dicarboxylic acid linkers have been shown to be active catalysts for processes such as ethylene (B1197577) oligomerization.
While many published studies focus on the more common 2,2'-bipyridine-5,5'-dicarboxylic acid, the principles and applications are directly relevant to the 3,3'-isomer. The unique angularity of the 3,3'-scaffold offers the potential to create novel MOF topologies and materials with distinct structural and functional properties compared to its isomers.
| Research Area | Metal Center(s) | Ligand Example | Application/Finding | Source(s) |
|---|---|---|---|---|
| Metal-Organic Frameworks | Mn, Zn | 2,2'-Bipyridine-5,5'-dicarboxylic acid | Synthesis of 3D frameworks with antiferromagnetic properties. | tandfonline.comtandfonline.com |
| Gas Capture | Zr, Cu, Ni, Co | 2,2'-Bipyridine-5,5'-dicarboxylic acid | Post-synthetic metalation of a MOF for enhanced H₂S capture. | rsc.org |
| Luminescent Materials | Ru | 2,2'-Bipyridine-5,5'-dicarboxylic acid | DNA binding and antioxidant activity of Ru(II) complexes. | researchgate.net |
| Solar Cells | Pt, Ru | Bipyridine dicarboxylic acids | Tuning molecular properties for dye-sensitized solar cells. | nih.govrsc.org |
| Catalysis | Ni | 2,2'-Bipyridine-5,5'-dicarboxylic acid | MOF-based catalyst for ethylene oligomerization. |
Properties
IUPAC Name |
5-(5-carboxypyridin-3-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-1-7(3-13-5-9)8-2-10(12(17)18)6-14-4-8/h1-6H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDJIOVNODRVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275070 | |
| Record name | [3,3′-Bipyridine]-5,5′-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856796-87-7 | |
| Record name | [3,3′-Bipyridine]-5,5′-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856796-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,3′-Bipyridine]-5,5′-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry for 3,3 Bipyridine 5,5 Dicarboxylic Acid
Established Synthetic Pathways for Bipyridine Core Structures
The formation of the bipyridine core is the foundational step in the synthesis of its derivatives. Metal-catalyzed cross-coupling reactions are among the most prevalent and versatile methods for this purpose. mdpi.com Symmetrical bipyridines are often synthesized via homocoupling reactions, such as the Wurtz and Ullmann couplings, which involve reacting organic halides with metals like sodium or copper. mdpi.com Asymmetrical bipyridines, on the other hand, are typically accessed through heterocoupling reactions like the Suzuki, Stille, and Negishi couplings. mdpi.com These methods offer a high degree of control over the final structure by coupling different pyridine-based precursors. mdpi.com
Oxidative Routes for Introducing Carboxylic Acid Functionalities
A common and direct method to introduce carboxylic acid groups onto a pre-formed bipyridine scaffold is through the oxidation of alkyl substituents, typically methyl groups. For the analogous 2,2'-bipyridine-4,4'-dicarboxylic acid, a well-documented method involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine (B75555). rsc.org In this process, the dimethyl precursor is treated with a strong oxidizing agent mixture, such as sodium dichromate dihydrate in concentrated sulfuric acid. rsc.org The reaction proceeds with a noticeable color change from orange to green, indicating the progress of the oxidation. rsc.org Another powerful oxidant used for this type of transformation is potassium permanganate (B83412) (KMnO₄). This approach is also used for the synthesis of 2,2'-Bipyridine-5,5'-dicarboxylic acid from 5,5'-dimethyl-2,2'-bipyridine.
The general reaction is as follows: Precursor: Dimethyl-bipyridine Oxidizing Agent: KMnO₄ or Na₂Cr₂O₇/H₂SO₄ Product: Bipyridine-dicarboxylic acid
This oxidative strategy is advantageous due to the relative availability of dimethyl-bipyridine precursors.
Coupling Reactions and Precursor Modifications
The synthesis of the bipyridine core often relies on coupling reactions where precursor pyridine (B92270) molecules are joined. Stille and Suzuki coupling reactions are particularly powerful for this purpose. mdpi.comcmu.edu In a Stille coupling, an organotin compound (like a stannylated pyridine) is reacted with an organohalide in the presence of a palladium catalyst. cmu.edu Suzuki coupling, a widely used alternative, involves the reaction of a boronic acid or ester with a halide, also catalyzed by palladium. mdpi.com
A scalable synthesis for a related compound, 5,5'-dibromo-2,2'-bipyridine (B102527), highlights a typical precursor modification strategy. nih.gov This intermediate is highly valuable because the bromo-groups can be subsequently converted into other functional groups, including carboxylic acids, through reactions like lithiation followed by carboxylation or further cross-coupling reactions. nih.govresearchgate.net Nickel-catalyzed homocoupling of halo-pyridines, often using a NiCl₂/triphenylphosphine/zinc system (NiCRAL), is another effective method for creating symmetrical bipyridines from modified precursors like 2-chloro-5-aminopyridine. hhu.de
Table 1: Comparison of Common Coupling Reactions for Bipyridine Synthesis
| Coupling Reaction | Precursor 1 | Precursor 2 | Catalyst System (Example) | Key Features |
| Suzuki Coupling | Pyridyl Boronic Acid/Ester | Bromo- or Chloro-pyridine | PdCl₂(dcpp) mdpi.com | Tolerates a wide range of functional groups; boronic acids are generally stable. mdpi.com |
| Stille Coupling | Stannylated Pyridine | Bromo-pyridine | PdCl₂(PPh₃)₂ cmu.edu | High yields, but organotin reactants are highly toxic. mdpi.comcmu.edu |
| Negishi Coupling | Organozinc Pyridine | Bromo-pyridine | PdBr(Ph)(PPh₃)₂ mdpi.com | Alternative to Stille coupling with less toxic metal reagents. mdpi.com |
| Nickel Homocoupling | 2-Halopyridine | (Same) | NiCl₂·6H₂O/PPh₃/Zn hhu.de | Effective for symmetrical bipyridines; proceeds under relatively mild conditions. hhu.degoogle.com |
Functionalization Strategies for Carboxylic Acid Groups at the 5,5'-Positions
Achieving specific functionalization at the 5,5'-positions requires a regioselective strategy, which typically begins with precursors that are already substituted at the desired carbon atom. A common approach involves the synthesis and coupling of a 2-halo-5-substituted pyridine. For instance, coupling 2-chloro-5-cyanopyridine (B21959) can yield 5,5'-dicyano-2,2'-bipyridine, which can then be hydrolyzed to the dicarboxylic acid. hhu.de
Another route involves starting with 5,5'-dibromo-2,2'-bipyridine. nih.gov This key intermediate allows for selective functionalization. The bromine atoms can be converted to carboxylic acid groups through a sequence of metal-halogen exchange followed by quenching with carbon dioxide. Stepwise functionalization using consecutive Stille couplings on 5,5'-dibromo-2,2'-bipyridine has also been demonstrated, showcasing the versatility of this precursor for creating asymmetrically substituted bipyridines if desired. nih.gov
Optimization of Reaction Conditions and Yields in [3,3'-Bipyridine]-5,5'-dicarboxylic acid Synthesis
Optimizing the synthesis of bipyridine dicarboxylic acids involves fine-tuning reaction parameters to maximize yield and purity. In nickel-catalyzed homocoupling reactions for producing the bipyridine core, the molar ratio of the catalyst components is critical. For instance, in the synthesis of 2,2'-bipyridine (B1663995) from 2-chloropyridine (B119429) derivatives, a catalyst mixture of nickel(II) chloride, triphenylphosphine, and zinc powder is used, with the reaction often conducted in a solvent like DMF at elevated temperatures (e.g., 50°C) under an inert atmosphere. google.com A patent for a related compound specifies a molar ratio of NiCl₂·6H₂O:triphenylphosphine:zinc powder of 1:4:4 and a reflux time of 5 hours to achieve good yields. google.com
For the oxidation step, reaction time and temperature are key variables. When oxidizing 4,4'-dimethyl-2,2'-bipyridine with sodium dichromate in sulfuric acid, the reaction is completed within 30 minutes. rsc.org For syntheses involving the hydrolysis of dinitrile precursors, the choice of acid or base and the reaction temperature must be controlled to ensure complete conversion without promoting side reactions.
Green Chemistry Approaches and Sustainable Synthesis Strategies
Efforts to develop more environmentally benign synthetic routes for bipyridine derivatives are ongoing. Electrochemical methods represent a promising green chemistry approach, as they can avoid the use of toxic and costly reagents. mdpi.com For example, the nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell using a zinc or iron anode has been reported as an efficient method. mdpi.com Another sustainable strategy involves photocatalysis, which harnesses light energy to drive chemical reactions, such as in water splitting applications that utilize bipyridine-based complexes. mdpi.com The development of air-stable palladium catalysts also contributes to greener synthesis by eliminating the need for strictly inert gas atmospheres, simplifying the operational procedure. mdpi.com
Post-Synthetic Derivatization and Chemical Modifications of this compound
Once synthesized, this compound is a versatile building block for further chemical modification. The carboxylic acid groups are primary sites for derivatization. They can readily undergo standard reactions such as esterification to form esters or amidation to form amides. These modifications are crucial for tuning the solubility, electronic properties, and coordinating ability of the ligand.
A significant application of this compound is in the construction of metal-organic frameworks (MOFs). researchgate.netossila.comresearchgate.net The two carboxylic acid groups and the two nitrogen atoms of the pyridine rings act as coordination sites, allowing the ligand to link metal ions or clusters into extended, porous 3D structures. researchgate.net Furthermore, post-synthetic modification can be performed on MOFs that incorporate this or similar amino-functionalized ligands, allowing for the attachment of other molecules, such as drugs or biomolecules, via peptide coupling reagents. nih.govrsc.org
Lack of Specific Research Data for this compound
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the coordination chemistry and metal-organic frameworks (MOFs) of the compound This compound (CAS No. 856796-87-7) to fulfill the detailed requirements of the requested article outline.
Extensive searches for structural studies, coordination modes, discrete complexes, and MOF engineering involving this specific ligand did not yield the necessary research findings. The available information is limited to vendor product pages, which offer general statements without the scientific detail required for an in-depth article. taskcm.comxarxbio.comcymitquimica.com For instance, it is mentioned that the ligand can be used for electroluminescent materials when complexed with metal ions, but specific examples and structural data are not provided. taskcm.com
In contrast, a significant body of research exists for its isomers, particularly 2,2'-bipyridine-5,5'-dicarboxylic acid and other related bipyridine-based ligands. This published work details a wide array of coordination polymers and MOFs with various transition metals. tandfonline.comtandfonline.comresearchgate.netresearchgate.netossila.com However, the unique geometry of the 3,3'-bipyridine (B1266100) core, where the nitrogen donors are in a non-chelating arrangement, would lead to fundamentally different coordination behaviors and resulting architectures compared to its more commonly studied 2,2'-bipyridine counterpart.
Due to the strict requirement to focus solely on This compound , it is not possible to generate a scientifically accurate article that adheres to the provided outline without resorting to speculation or incorrectly applying data from other isomers. The current state of published research indicates that this particular ligand is significantly less explored in the field of coordination chemistry and materials science than its structural relatives.
Therefore, the content for the following sections and subsections could not be generated:
Coordination Chemistry and Metal Organic Frameworks Mofs Involving 3,3 Bipyridine 5,5 Dicarboxylic Acid
Engineering of Metal-Organic Frameworks (MOFs) with [3,3'-Bipyridine]-5,5'-dicarboxylic acid
Further investigation into this specific compound would be required within the primary scientific literature to provide the detailed findings necessary for the requested article.
Topology and Crystallography of this compound-Based MOFs
No specific crystallographic data or topological analysis for MOFs synthesized from this compound could be located in the reviewed literature. The topology of a MOF is fundamentally determined by the geometry of the organic linker and the coordination environment of the metal-based secondary building unit (SBU). While related bipyridine-based linkers have resulted in frameworks with topologies such as pcu , (4,4)-grid , and other complex nets, the specific outcomes for the this compound linker have not been documented. rsc.org
Role of Secondary Building Units (SBUs) in MOF Assembly
The assembly of a MOF is a process of self-organization where metal ions or clusters, known as secondary building units (SBUs), are connected by organic linkers. rsc.orgresearchgate.net The structure of the resulting framework is dictated by the coordination preferences of the metal ions and the connectivity and geometry of the organic ligand. mdpi.com For this compound, the two carboxylate groups and the two nitrogen atoms of the bipyridine core provide multiple potential coordination sites. This could lead to the formation of various SBUs, from simple mononuclear metal centers to polynuclear clusters like the common paddlewheel-type dicopper(II) unit. However, without experimental studies, the specific SBUs formed with this particular ligand and their resulting influence on the MOF assembly remain uncharacterized.
Solvothermal and Hydrothermal Synthesis Methods in MOF Formation
Solvothermal and hydrothermal syntheses are the most common methods for producing crystalline MOFs. rsc.orgnih.gov These techniques involve heating a mixture of the metal salt and the organic linker in a sealed vessel, often with a high-boiling-point solvent like N,N-dimethylformamide (DMF) or water. rsc.orgnih.gov The temperature, reaction time, solvent system, and the use of modulators are critical parameters that influence the final product's structure and crystallinity. rsc.org While numerous MOFs based on other bipyridine dicarboxylic acid isomers have been synthesized using these methods, specific conditions and outcomes for the preparation of MOFs from this compound are not reported in the available literature. acs.orgacs.orgacs.org
Framework Stability and Robustness Studies of MOFs Incorporating this compound
The stability of a MOF is a critical factor for its potential applications and is influenced by the strength of the metal-ligand coordination bonds. nih.gov Research on related materials indicates that factors such as the choice of metal ion and the rigidity of the linker play significant roles. For instance, MOFs built with higher-valent metal cations (e.g., Zr(IV), Cr(III)) often exhibit greater thermal and chemical stability. However, no specific studies on the thermal, chemical, or mechanical stability of MOFs constructed from this compound have been published.
Host-Guest Chemistry and Encapsulation Phenomena within this compound MOFs
The porous nature of MOFs allows them to act as hosts for various guest molecules, leading to applications in gas storage, separation, and catalysis. The size, shape, and chemical nature of the pores are determined by the framework's structure. Studies on MOFs made from similar bipyridyl ligands have demonstrated the encapsulation of solvent molecules and other small guests. mdpi.com For example, one manganese-based MOF features 1D channels occupied by disordered DMF guest molecules. mdpi.com However, due to the absence of characterized MOFs from this compound, there is no information regarding their porosity, pore dimensions, or any host-guest or encapsulation phenomena.
Supramolecular Chemistry and Non Covalent Interactions of 3,3 Bipyridine 5,5 Dicarboxylic Acid
Hydrogen Bonding Networks in Solid State and Solution Phase
Hydrogen bonding is a primary directional force in the self-assembly of [3,3'-Bipyridine]-5,5'-dicarboxylic acid. The molecule features both carboxylic acid groups, which are excellent hydrogen bond donors, and pyridine (B92270) nitrogen atoms, which are effective hydrogen bond acceptors. libretexts.org This dual functionality allows for the formation of robust and extensive hydrogen-bonding networks.
In the solid state, derivatives of 3,3'-bipyridine (B1266100) have demonstrated the ability to form complex polymeric networks through hydrogen bonding. For instance, studies on 6,6′-dipivaloylamino-3,3′-bipyridine, a related receptor, show that it engages in host-guest interactions with dicarboxylic acids, leading to the rearrangement of its initial 3D square motif into 1D wave-like polymeric chains or 3D polymeric stairs. rsc.org This illustrates the power of hydrogen bonds to control the dimensionality and topology of the resulting supramolecular structure. rsc.org
The specific isomerism of the bipyridine core is crucial. For comparison, the crystal structure of the related 2,2′-bipyridine-5,5′-dicarboxylic acid reveals intermolecular O—H···O hydrogen bonds that connect molecules into one-dimensional chains. nih.govresearchgate.net In another isomer, 4,4'-Bipyridine-3,3'-dicarboxylic acid, crystals grown from an aqueous solution form a cyclic hydrogen bond network involving water molecules, creating infinite zig-zag chains. kombyonyx.com In these chains, the bipyridyl units are twisted, and a bipyridinium proton is hydrogen-bonded to a neighboring pyridine nitrogen, demonstrating the versatility of hydrogen bond motifs. kombyonyx.com
In solution, the same hydrogen bonding capabilities persist, driving the recognition and association with guest molecules. The interaction between 3,3'-bipyridine-based amide receptors and various dicarboxylic acids has been studied in the solution phase, confirming the host-guest relationships that are later observed in the solid-state crystal structures. rsc.org
| System | Hydrogen Bond Type | Resulting Supramolecular Structure | Reference |
| 6,6′-dipivaloylamino-3,3′-bipyridine with adipic acid | Host-Guest N-H···O and O-H···N | 1D Wave-like Polymeric Chains | rsc.org |
| 6,6′-dipivaloylamino-3,3′-bipyridine with 1,4-phenylenediacetic acid | Host-Guest N-H···O and O-H···N | 3D Polymeric Stairs | rsc.org |
| 2,2′-Bipyridine-5,5′-dicarboxylic acid | Intermolecular O—H···O | One-dimensional chains | nih.govresearchgate.net |
| 4,4'-Bipyridine-3,3'-dicarboxylic acid with water | O-H···O (with water), N+-H···N | Infinite zig-zag chains | kombyonyx.com |
π-π Stacking Interactions in Molecular Assemblies
Alongside hydrogen bonding, π-π stacking interactions are a critical non-covalent force in the assembly of aromatic molecules like this compound. nih.gov These interactions occur between the electron-rich aromatic rings of the bipyridine system and play a significant role in stabilizing the resulting supramolecular architectures. ossila.com
While direct crystal structure data for this compound highlighting π-π stacking is not extensively detailed in the provided context, the behavior of its isomers and related compounds is informative. For example, in ruthenium(II) complexes of 2,2′-bipyridine-5,5′-dicarboxylic acid, π-π stacking of the ligand's aromatic parts is observed. researchgate.net Similarly, zinc complexes involving pyridine-2,5-dicarboxylate (B1236617) fragments exhibit π-π stacking with centroid-centroid distances between aromatic rings measured at approximately 3.47 Å and 3.71 Å, which is indicative of significant interaction. researchgate.net
| Compound/Complex | Type of Interaction | Observed Distance/Feature | Reference |
| Zinc(II)-pyridine-2,5-dicarboxylate complex | π-π Stacking | Centroid-centroid distances of 3.4747(7) Å and 3.7081(7) Å | researchgate.net |
| Ruthenium(II)-2,2′-bipyridine-5,5′-dicarboxylic acid complex | π-π Stacking | Aggregation in solution attributed to π-π stacking | researchgate.net |
| General Aromatic Systems | π-π Stacking | Can be staggered, T-shaped, or sandwich | wikipedia.org |
Self-Assembly Processes Directed by this compound
Self-assembly is the spontaneous organization of molecules into ordered structures, and this compound and its derivatives are adept at directing these processes. The information required to form complex architectures is encoded in the molecule's structure—its shape, and the placement of its functional groups.
The formation of extensive, ordered structures is driven by the combination of hydrogen bonding and π-π stacking interactions. Research on amide-based receptors of 3,3'-bipyridine has shown that these molecules can spontaneously rearrange their solid-state structure upon inclusion of a guest dicarboxylic acid, demonstrating a dynamic self-assembly process. rsc.org This results in the formation of well-defined one-dimensional or three-dimensional polymeric networks. rsc.org
Coordination-driven self-assembly is another powerful strategy where the nitrogen atoms of the bipyridine units coordinate to metal ions. This approach uses the highly directional nature of metal-ligand bonds to form discrete two- and three-dimensional ensembles with predictable geometries, such as macrocycles or cages. nih.gov While this article focuses on non-covalent interactions, it is important to note that the same pyridine moieties make this compound a prime candidate for such metal-directed self-assembly strategies.
The process of self-assembly can be influenced by external conditions. For instance, in the formation of metal-organic frameworks (MOFs) with the 2,2' isomer, subtle changes in the solvent environment can direct the assembly toward different final structures, highlighting the adaptability of the self-assembly process. acs.org
Cocrystallization Strategies and Supramolecular Synthon Formation
Cocrystallization is a key strategy in crystal engineering where two or more different molecular components are assembled in a crystalline solid in a defined stoichiometric ratio. mdpi.com This technique relies on the predictable formation of intermolecular interactions, known as supramolecular synthons.
For bipyridine-dicarboxylic acids, the most robust and predictable interaction is the carboxylic acid···pyridine heterosynthon . mdpi.comacs.org This synthon involves a strong O-H···N hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of a pyridine ring on another. rsc.org The reliability of this synthon makes it a powerful tool for designing complex molecular architectures.
Strategies for forming cocrystals with this compound and its analogs often involve selecting coformers that can participate in these predictable hydrogen bonds. Studies on various dicarboxylic and tricarboxylic acids cocrystallized with 4,4'-bipyridine (B149096) and its derivatives have shown that these systems consistently produce structures based on the acid-pyridine synthon, leading to the formation of tapes, layers, and porous networks. rsc.orgacs.orgacs.org
The outcome of cocrystallization can be influenced by several factors:
Stoichiometry : Varying the ratio of the components can lead to different crystal packing and network dimensionalities.
Solvent : The choice of solvent can impact which crystalline form is favored.
pKa Difference (ΔpKa) : The difference in acidity between the carboxylic acid and the protonated pyridine base can determine whether a neutral cocrystal (O-H···N) or a salt (N+-H···O−) is formed. A general rule suggests that a ΔpKa < 0 favors a neutral cocrystal, while a ΔpKa > 3.75 results in salt formation via proton transfer. mdpi.comrsc.org
By carefully selecting coformers and controlling these conditions, it is possible to engineer multicomponent crystals with specific architectures and properties.
| Component 1 | Component 2 | Primary Supramolecular Synthon | Resulting Structure Type | Reference |
| 1,3,5-Cyclohexanetricarboxylic acid | 4,4'-Bipyridine homologues | Carboxylic acid···pyridine (O-H···N or N+-H···O−) | Honeycomb networks, zigzag chains, 2D layers | acs.orgacs.org |
| Di- and Tricarboxylic acids | 4,4'-Bipyridine bases | Carboxylic acid···pyridine (O-H···N) | Linear and zigzag tapes, corrugated sheets | rsc.org |
| Piperonylic acid | 4,4'-Bipyridine | Carboxylic acid···pyridine (O-H···N) | Binary cocrystal with R²₂(7) graph set | mdpi.com |
| 6,6′-dipivaloylamino-3,3′-bipyridine | Adipic acid | Amide-acid heterosynthon | Host-guest complex | rsc.org |
Catalytic Applications of 3,3 Bipyridine 5,5 Dicarboxylic Acid and Its Complexes/mofs
Heterogeneous Catalysis with [3,3'-Bipyridine]-5,5'-dicarboxylic acid-Derived MOFs
Metal-organic frameworks (MOFs) constructed from bipyridine dicarboxylic acid linkers have emerged as a significant class of heterogeneous catalysts. nih.govresearchgate.net These materials offer the advantages of high surface area, tunable porosity, and the presence of well-defined, isolated active sites. nih.govnih.govacs.org The integration of ligands like this compound or its isomers into MOF structures allows for the creation of robust and recyclable single-site solid catalysts. nih.gov These MOF-based catalysts often exhibit enhanced stability and reusability compared to their homogeneous counterparts. nih.gov
A notable example involves the use of 2,2'-bipyridine-5,5'-dicarboxylic acid (an isomer of H₂bpydc) to synthesize zirconium-based MOFs, such as UiO-67(bipy). rsc.org These frameworks possess accessible bipyridine units that can be post-synthetically metalated with various transition metals like Cu²⁺, Ni²⁺, and Co²⁺. rsc.org The resulting materials demonstrate the potential of bipyridine-functionalized MOFs in applications such as the capture of toxic gases like hydrogen sulfide, where the highly dispersed metal ions act as active sites. rsc.org Another study reported the synthesis of two 3-D MOFs with manganese and zinc using 2,2'-bipyridine-5,5'-dicarboxylic acid, highlighting their potential in catalysis and magnetism. researchgate.net
The following table summarizes the performance of a vanadium-based MOF using 2,2'-bipyridine-4,4'-dicarboxylic acid for dye absorption, illustrating the functional capabilities of such materials.
| V/BP-MOF Concentration (g/L) | Congo Red Absorption Percentage (%) |
| 0.01 | 27.3 |
| 0.03 | 56.5 |
| 0.06 | 93.7 |
| 0.09 | 93.9 |
| 0.12 | 94.0 |
| Data sourced from a study on a V/BP-MOF for Congo Red absorption. frontiersin.org |
The confined spaces within MOF channels can play a crucial role in catalysis, promoting reactions through ligand-accelerated mechanisms. The functional groups of the bipyridine dicarboxylic acid linker can actively participate in the catalytic cycle. For instance, the nitrogen atoms of the bipyridine unit can act as Lewis bases, while the metal nodes of the MOF can function as Lewis acids. rsc.org This bifunctionality can lead to synergistic effects, enhancing reaction rates and selectivity. acs.orgrsc.org Research on various MOFs has demonstrated that the interplay between the metal centers and the organic linkers can facilitate tandem reactions, such as deacetalization-Knoevenagel condensations, within the porous structure. nih.gov
A key advantage of MOF-based catalysts is the ability to achieve site isolation, where individual catalytic centers are spatially separated within the framework. nih.gov This prevents catalyst deactivation pathways that can occur in homogeneous systems, such as dimerization or oligomerization of active species. nih.gov Consequently, MOF catalysts can exhibit superior stability and activity. nih.gov For example, some earth-abundant metal-based MOF catalysts with bipyridine ligands have been shown to be effective for reactions where their homogeneous counterparts are inactive due to such deactivation processes. nih.gov
Furthermore, the regular and tunable structure of MOFs allows for the rational design of cooperative catalytic systems. By incorporating different functional groups or metal centers into the framework, it is possible to create multifunctional materials where adjacent sites work in concert to catalyze complex transformations. rsc.org This can involve the cooperation between metal nodes and functionalized linkers, or between different types of linkers within the same framework. acs.orgrsc.org
Homogeneous Catalysis Utilizing Discrete this compound Metal Complexes
Discrete metal complexes of this compound and its isomers are effective homogeneous catalysts for a range of chemical transformations. ruhr-uni-bochum.dersc.org The bipyridine moiety provides a strong chelating site for transition metals, while the carboxylic acid groups can be used to tune the solubility and electronic properties of the complex, or to anchor the catalyst to a support. ruhr-uni-bochum.de These complexes are particularly prominent in the field of photoredox catalysis and for the activation of small molecules. ruhr-uni-bochum.deacs.org
For example, manganese complexes with bipyridine ligands have been extensively studied as electrocatalysts for the reduction of carbon dioxide (CO₂). The catalytic performance of these complexes can be modulated by the substituents on the bipyridine ligand. Similarly, rhodium(I) complexes of 2,2'-bipyridine-3,3'-dicarboxylic acid have been designed and synthesized for the carbonylation of methanol (B129727) to produce acetic acid, demonstrating high efficiency and stability. researchgate.net
The table below presents data on the catalytic performance of a Rh(I)-H₂bpdc catalyst for methanol carbonylation.
| Parameter | Value |
| Pressure | 3.5 MPa |
| Temperature | 200 °C |
| Water Content | 6 wt% |
| Acetic Acid in Solvent | 54 wt% |
| Acetic Acid Yield | 96.73% |
| Data from a study on a Rh(I)-2,2'-bipyridine-3,3'-dicarboxylic acid catalyst. researchgate.net |
Mechanistic Investigations of Catalytic Pathways
Understanding the mechanistic pathways of catalysis is crucial for the rational design of more efficient catalysts. rwth-aachen.deruhr-uni-bochum.de For reactions involving bipyridine metal complexes, mechanistic studies often combine experimental techniques, such as spectroscopy and electrochemistry, with computational methods. ruhr-uni-bochum.deacs.org These investigations provide insights into the nature of catalytically active species, reaction intermediates, and the elementary steps of the catalytic cycle. acs.orgnih.gov
In the context of photoredox catalysis with nickel-bipyridine complexes, mechanistic studies have revealed complex pathways involving single electron transfer (SET) and energy transfer processes. acs.orgnih.gov The precise mechanism can depend on the nature of the photosensitizer, the nickel precursor, and the substrates. acs.orgnih.gov For instance, in some dual photocatalytic systems, both the photosensitizer and the nickel complex can absorb light, leading to multiple potential activation pathways. acs.org
Mechanistic studies on iron bipyridine-diimine complexes have highlighted the significant role of ligand redox non-innocence, where the ligand can act as an electron reservoir during the catalytic cycle. acs.org This allows the complex to participate in multi-electron transformations while the metal center maintains a constant oxidation state. acs.org
Regioselectivity and Stereoselectivity in Catalytic Transformations
Controlling the regioselectivity and stereoselectivity of chemical reactions is a major goal in organic synthesis. The structure of the catalyst, including the ligand framework, plays a pivotal role in determining the outcome of a reaction. uwindsor.camdpi.com In catalysis with bipyridine metal complexes, the substituents on the bipyridine ring can create a specific steric and electronic environment around the metal center, which can direct the approach of the substrate and influence the selectivity of the reaction. rsc.orgacs.org
For example, in palladium-catalyzed C-H arylation reactions, the use of chiral directing groups attached to the substrate can lead to high levels of regio- and stereoselectivity. acs.org Similarly, the development of chiral bipyridine ligands has enabled asymmetric catalysis, leading to the synthesis of enantiomerically enriched products. rsc.org A study on the synthesis of a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand and its application in iron(II)-catalyzed asymmetric reactions demonstrated that the ligand's structure directly influences the chiral induction. rsc.org While the specific use of this compound in controlling stereoselectivity is an area for further exploration, the principles established with related bipyridine ligands are highly relevant.
Advanced Spectroscopic and Diffraction Methodologies Applied to 3,3 Bipyridine 5,5 Dicarboxylic Acid Systems
Single-Crystal X-ray Diffraction for Structural Elucidation of [3,3'-Bipyridine]-5,5'-dicarboxylic acid and its Assemblies
While detailed structural reports on the specific this compound isomer are less common than for its 2,2' or 4,4' counterparts, studies on closely related isomers illustrate the power of the technique. For instance, in heterometallic MOFs constructed from 2,2′-bipyridine-3,3′-dicarboxylic acid, SCXRD has revealed intricate details of the coordination environments. acs.org It has shown Nd³⁺ ions in a nona-coordinated, distorted monocapped square antiprism geometry and Cu²⁺ ions in a distorted octahedral geometry, chelated by the nitrogen pockets of the ligands. acs.org The bond lengths determined by SCXRD, such as Nd–O bonds ranging from 2.404(6) to 2.671(6) Å and Cu–N bonds from 2.003(7) to 2.403(7) Å, are critical for understanding the nature of the metal-ligand interactions. acs.org
Similarly, analysis of the free 2,2′-bipyridine-5,5′-dicarboxylic acid ligand shows the molecule lying on an inversion center, with intermolecular O—H···O hydrogen bonds linking molecules into one-dimensional chains. nih.gov This demonstrates the ligand's inherent ability to form directed, hydrogen-bonded networks even before coordination to a metal ion.
A study on a Holmium-based MOF with 2,2′-bipyridine-5,5′-dicarboxylic acid (H₂bpdc) resulted in the 3D compound {[Ho₂(bpdc)₃(DMF)₂]·2(DMF)}n, which was characterized by SCXRD. researchgate.net This analysis is crucial for identifying potentially free metal sites and uncoordinated N-donor sites, features that are attractive for applications like radiotherapeutics. researchgate.net
The kind of crystallographic data obtained from an SCXRD experiment is summarized in the table below, using data for the related 2,2′-bipyridine-5,5′-dicarboxylic acid as an illustrative example. nih.gov
Table 1: Example of Single-Crystal X-ray Diffraction Data for a Bipyridine Dicarboxylic Acid System.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₈N₂O₄ |
| Molecular Weight | 244.20 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.7384 (5) |
| b (Å) | 6.3934 (8) |
| c (Å) | 10.7786 (13) |
| α (°) | 98.774 (2) |
| β (°) | 92.567 (1) |
| γ (°) | 90.000 (1) |
| Volume (ų) | 254.34 (6) |
| Z | 1 |
Data derived from a study on 2,2′-Bipyridine-5,5′-dicarboxylic acid. nih.gov
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-State NMR (ssNMR) spectroscopy is a powerful, non-destructive technique that provides information about the local chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) within a solid material. For systems involving this compound, ssNMR can distinguish between different crystallographic sites of the ligand, probe the protonation state of the carboxylic acid groups, and confirm the coordination of the ligand to metal centers.
While ¹H ssNMR can be complicated by strong dipolar couplings, ¹³C ssNMR is particularly informative. The chemical shifts of the carbon atoms in the pyridine (B92270) rings and the carboxyl groups are sensitive to their local environment. For example, coordination to a metal center or involvement in hydrogen bonding will cause a change in the observed chemical shifts compared to the free ligand.
In a study involving a Zr-MOF constructed from 2,2′-Bipyridine-5,5′-dicarboxylic acid, ssNMR was employed to determine the local structure of the material. researchgate.net The experimentally observed ¹³C NMR chemical shifts for the final MOF were compared with those of the pure linker and with values calculated using density functional theory (DFT) to gain detailed structural insights. researchgate.net In other systems, ssNMR has been used to quantitatively monitor the progress of multi-step syntheses on solid supports, such as the grafting of bipyridine carboxylate complexes onto mesoporous silica. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Interaction Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying functional groups and studying intermolecular interactions in systems containing this compound. The spectra provide a characteristic fingerprint of the molecule and its complexes.
Key vibrational modes for this ligand include:
Carboxylic Acid Group: The C=O stretching vibration, typically seen as a strong band in the IR spectrum (around 1700 cm⁻¹ for the protonated acid), is highly sensitive to its environment. Upon deprotonation to form a carboxylate and coordination to a metal ion, this band shifts to lower frequencies (typically 1550-1650 cm⁻¹ for asymmetric stretching and 1300-1400 cm⁻¹ for symmetric stretching). iosrjournals.org The O-H stretch of the acid group also gives a characteristic broad absorption.
Pyridine Ring: The C=C and C=N stretching vibrations within the pyridine rings appear in the 1400-1650 cm⁻¹ region. iosrjournals.org These modes are also affected by coordination of the pyridine nitrogen atoms to a metal center.
Metal-Ligand Bonds: At lower frequencies (typically < 500 cm⁻¹), vibrations corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds can sometimes be observed, directly confirming coordination. nih.gov
In studies of related bipyridine dicarboxylic acid MOFs, the disappearance of the carbonyl stretch from solvent molecules like DMF upon activation confirms the successful cleaning of the pores. The shifting of the ligand's carboxylate stretching frequencies provides direct evidence of its coordination to the metal centers. iosrjournals.org
Table 2: Typical Vibrational Modes for Bipyridine Dicarboxylic Acid Systems.
| Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|
| ~3000 (broad) | ν(O-H) | Indicates protonated carboxylic acid groups. |
| ~1700 | ν(C=O) | Characteristic of the protonated carboxylic acid group; shifts upon deprotonation/coordination. |
| 1550 - 1650 | νₐₛ(COO⁻) | Asymmetric stretching of the coordinated carboxylate group. |
| 1400 - 1650 | ν(C=C), ν(C=N) | Pyridine ring vibrations; shift upon N-coordination. |
| 1300 - 1400 | νₛ(COO⁻) | Symmetric stretching of the coordinated carboxylate group. |
| < 500 | ν(M-O), ν(M-N) | Direct evidence of metal-ligand bond formation. nih.gov |
Frequency ranges are approximate and vary based on the specific complex and its environment.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. It is an indispensable tool for studying MOFs and coordination complexes made from this compound and paramagnetic transition metal ions, such as Mn(II), Cu(II), or lanthanides like Gd(III). tandfonline.comnih.gov The technique provides detailed information about the electronic structure and the local environment of the metal center.
When a paramagnetic metal complex is analyzed by EPR, the resulting spectrum's features are described by the g-tensor and hyperfine coupling constants. These parameters are sensitive to the oxidation state, spin state, and coordination geometry of the metal ion. For instance, a study of a dinuclear Mn(III) complex used high-field EPR to determine the local magnetic anisotropy (zero-field splitting, ZFS) and the weak ferromagnetic interaction between the two metal ions. rsc.org
In a Mn(II)-based MOF synthesized with 2,2′-bipyridine-5,5′-dicarboxylic acid, magnetic susceptibility measurements suggested the presence of weak antiferromagnetic coupling between adjacent Mn(II) ions. tandfonline.comresearchgate.net EPR spectroscopy would be the ideal technique to further probe this magnetic interaction directly. For Cu(II) (S=1/2) systems, EPR can resolve hyperfine coupling to the copper nucleus, providing insight into the covalency of the metal-ligand bonds. For high-spin systems like Mn(II) (S=5/2) or Gd(III) (S=7/2), the EPR spectrum can be complex, but it yields rich information about the zero-field splitting parameters, which describe the symmetry of the ligand field around the metal ion. nih.gov Diamagnetic complexes, such as those with Zn(II), are EPR silent. rsc.org
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful element-specific techniques that provide information on the electronic structure, oxidation state, and local coordination environment of atoms in a material.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons. nih.gov For materials made with this compound, XPS can:
Confirm the elemental composition by identifying peaks for C, N, O, and the coordinated metal.
Determine the chemical state of each element. For example, the C 1s spectrum can be deconvoluted to distinguish between carbon in the pyridine ring and carbon in the carboxylate groups. The N 1s spectrum can confirm coordination to a metal.
Ascertain the oxidation state of the metal center. In a study of a cobalt complex, XPS was used to show that the Co(II)/Co(III) ratio was nearly 1:1. researchgate.net
X-ray Absorption Spectroscopy (XAS) probes the local geometric and electronic structure around a specific absorbing atom. The technique is often split into two regimes:
X-ray Absorption Near Edge Structure (XANES): This region provides information on the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral) of the absorbing atom.
Extended X-ray Absorption Fine Structure (EXAFS): This region provides quantitative information about the local structure, including bond distances, coordination numbers, and the identity of neighboring atoms for the first few coordination shells around the absorbing atom.
For example, EXAFS performed on a Pd-containing MOF was used to confirm the expected square planar coordination geometry of the palladium center by analyzing the scattering paths.
Advanced Electron Microscopy (TEM, SEM) for Morphological and Nanoscale Characterization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are imaging techniques crucial for characterizing the morphology, size, and crystallinity of materials synthesized with this compound.
Particle shape (e.g., cubic, rod-like, amorphous).
Particle size distribution over a large area.
Surface texture and topography.
Transmission Electron Microscopy (TEM) transmits a beam of electrons through an ultrathin specimen. It offers much higher resolution than SEM and is used to investigate:
The precise size and shape of individual nanocrystals or particles.
Internal structure and defects.
Crystallinity of the material. This is often accomplished using Selected Area Electron Diffraction (SAED) , a TEM-based technique. A crystalline sample will produce a distinct pattern of bright spots, while an amorphous sample will produce diffuse rings.
In studies of materials based on related bipyridine ligands, TEM images have been used to confirm uniform cubic morphology and to measure average crystal sizes, while SAED patterns have confirmed the high crystallinity of the nanocrystals. SEM images supported the morphological findings of TEM.
Theoretical and Computational Studies of 3,3 Bipyridine 5,5 Dicarboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-electron systems. figshare.com This method is particularly effective for organic molecules like [3,3'-Bipyridine]-5,5'-dicarboxylic acid, providing accurate descriptions of their geometric and electronic properties. researchgate.net
Detailed research findings from DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the molecule's most stable conformation. tandfonline.com The process involves calculating the potential energy at different rotation angles around the C-C bond connecting the two pyridine (B92270) rings to identify the global minimum geometry. tandfonline.com
Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comnih.gov The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity and a greater ease of electronic excitation. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to predict reactive sites for electrophilic and nucleophilic attacks. tandfonline.comnih.gov These maps visualize the electron density distribution, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions showing positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, the nitrogen atoms and the carbonyl oxygens are expected to be the most electron-rich sites.
Table 1: Representative Electronic Properties Calculated by DFT This table presents typical parameters obtained from DFT calculations for bipyridine dicarboxylic acids. Specific values are illustrative and depend on the exact computational method and basis set used.
| Calculated Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and electronic excitation energy. nih.gov |
| Molecular Electrostatic Potential (MEP) | 3D map of electron density. | Identifies sites for electrophilic and nucleophilic attack. tandfonline.comnih.gov |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Aids in the interpretation of experimental IR and Raman spectra. tandfonline.com |
Molecular Dynamics Simulations for Dynamic Behavior in Solution and Solid State
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of this compound in different environments, such as in solution or within a solid-state crystal lattice. By solving Newton's equations of motion for a system of interacting particles, MD can model processes like conformational changes, solvent interactions, and the assembly of supramolecular structures.
In solution, MD simulations can reveal how this compound interacts with solvent molecules, forming hydrogen bonds and other non-covalent interactions. This is crucial for understanding its solubility and the initial stages of crystallization or self-assembly. Simulations can track the orientation and diffusion of the molecule, providing insights into its behavior that are often difficult to observe experimentally. For instance, MD simulations can be performed in explicit solvent environments to explore the stability of different molecular conformations and stacked arrangements. nih.gov
In the solid state, MD is invaluable for studying the structural dynamics and stability of materials derived from this ligand, such as Metal-Organic Frameworks (MOFs). Simulations can predict the flexibility of the framework, the diffusion of guest molecules within its pores, and the thermal stability of the crystal structure. Ab initio MD, which combines molecular dynamics with electronic structure calculations, can be used to study the formation of the building blocks that constitute two-dimensional MOFs at interfaces. figshare.com Techniques like NPT (constant Number of particles, Pressure, and Temperature) and NVT (constant Number of particles, Volume, and Temperature) simulations are employed to achieve and analyze the equilibrium structure of these materials. nih.gov
Computational Design and Prediction of this compound-Based Materials
The unique structural characteristics of this compound, namely its rigid bipyridyl core and two carboxylic acid functional groups, make it an excellent building block, or "linker," for constructing porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netossila.com Computational design and crystal structure prediction (CSP) play a vital role in guiding the synthesis of these materials. nih.govarxiv.org
By using computational models, researchers can predict how the this compound linker will connect with metal ions or other organic units to form extended networks. researchgate.net These models take into account the ligand's geometry, coordination preferences, and rigidity to forecast the resulting framework's topology, pore size, and shape. This predictive capability accelerates the discovery of new materials with desired properties for specific applications, such as gas storage, separation, catalysis, or magnetism. researchgate.net For example, studies have shown the synthesis of 3D MOFs using the related 2,2′-bipyridine-5,5′-dicarboxylic acid with manganese and zinc, where the resulting materials exhibit interesting magnetic properties. researchgate.net
Recently, machine learning (ML) has emerged as a powerful tool to accelerate the design process. nih.govresearchgate.net By training ML models on large databases of known MOF structures and their synthesis conditions, it is possible to predict the optimal temperature, solvents, and other parameters required to synthesize a new MOF from a given linker like this compound. nih.gov This data-driven approach significantly reduces the trial-and-error experimentation traditionally involved in materials discovery. researchgate.net
Theoretical Insights into Reaction Mechanisms and Catalytic Cycles
This compound is a valuable ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts for a variety of chemical reactions. Theoretical studies, primarily using DFT, provide deep insights into the reaction mechanisms and catalytic cycles of these complexes.
Computational chemistry allows for the detailed investigation of proposed catalytic pathways. escholarship.org For instance, in reactions like CO2 reduction or photoredox cross-coupling, theoretical models can map out the entire catalytic cycle. escholarship.orgacs.org This involves identifying and characterizing the electronic structure of key intermediates, calculating the energy barriers of transition states, and determining the rate-limiting step of the reaction. escholarship.orgacs.org
In nickel-bipyridine catalyzed reactions, for example, theoretical studies have been crucial in exploring the viability of different mechanistic manifolds, such as those involving Ni(0)/Ni(II) or Ni(I)/Ni(III) species. acs.orgnih.gov The electronic structure of the nickel center, which is heavily influenced by the bipyridine ligand, dictates its redox potentials and reactivity. nih.gov DFT calculations can elucidate how the ligand's electronic properties (e.g., electron-donating or -withdrawing nature) affect the stability of different oxidation states of the metal and the energetics of crucial steps like oxidative addition and reductive elimination. acs.orgnih.gov Furthermore, when incorporated into MOFs, the bipyridine dicarboxylate linker can create catalytic sites within the framework, and computational studies can help understand the mechanism of reactions like Knoevenagel condensation occurring within the MOF's pores. acs.org
Emerging Applications and Functional Materials Based on 3,3 Bipyridine 5,5 Dicarboxylic Acid
Gas Adsorption and Separation Technologies (e.g., CO2 capture, H2 storage)
The porous nature of frameworks built with bipyridine-dicarboxylic acid ligands is central to their application in gas adsorption and separation. The ability to tune pore size, surface area, and surface chemistry by selecting specific metal ions and ligand geometries allows for the creation of materials with high selectivity and capacity for gases like carbon dioxide (CO2) and hydrogen (H2).
Metal-organic frameworks incorporating bipyridine-dicarboxylic acid have been investigated for applications in carbon dioxide reduction and capture. sigmaaldrich.com The nitrogen atoms in the bipyridine units and the carboxylic acid groups can act as active sites, enhancing the affinity of the material for CO2. For instance, a polyaminal-based polymer network (Bipy-PAN) synthesized from a derivative, [2,2′-Bipyridine]-5,5′-dicarbaldehyde, demonstrated notable CO2 uptake despite a modest surface area, a feature attributed to the high density of polar groups on its pore surfaces. This highlights the importance of chemical functionality in addition to physical porosity for effective CO2 capture.
Table 1: CO2 Adsorption Capacity of a Bipyridine-Based Polyaminal Network (Bipy-PAN)
| Temperature (K) | Pressure (bar) | CO2 Uptake (mmol/g) |
|---|---|---|
| 273 | 1 | 1.02 |
| 298 | 1 | 0.71 |
| 273 | 0.15 | ~0.40 |
| 298 | 0.15 | ~0.25 |
While metal-organic frameworks are widely studied for hydrogen storage due to their high surface area and tunable pores, specific data on H2 storage capacities for MOFs constructed directly from [3,3'-Bipyridine]-5,5'-dicarboxylic acid are not prominently featured in the surveyed literature. However, related MOF structures, such as those based on M(BDC)(TED)0.5, show significant hydrogen storage capacities, with uptakes as high as 7.42 wt% at 77 K, demonstrating the general potential of this class of materials. researchgate.net The functional bipyridine unit within a MOF, such as in UiO-67(bipy), can also serve as a site for post-synthetic modification, allowing for the introduction of secondary metal sites that can enhance interactions with various gases. rsc.org
Sensing Applications (e.g., chemical sensors)
The inherent luminescent properties of bipyridine-dicarboxylic acid ligands and their metal complexes make them ideal candidates for developing chemical sensors. When incorporated into MOFs, these ligands can create highly sensitive and selective platforms for detecting a variety of analytes, including metal ions and small organic molecules.
For example, a ruthenium-nickel metal-organic framework (Ru-Ni-BPY MOF) that incorporates a bipyridine-dicarboxylic acid ligand was developed as a dual-mode sensor for ferric ions (Fe³⁺). This system demonstrated high sensitivity through both electrochemiluminescence (ECL) and fluorescence (FL) quenching, with a detection limit as low as 0.1 nM. Furthermore, lanthanide-based MOFs constructed with bipyridine-dicarboxylic acid isomers have been shown to act as multifunctional luminescent sensors for detecting small organic molecules like benzene (B151609) and acetone, as well as ions such as Cu²⁺ and CrO₄²⁻. nih.gov
The primary mechanism behind the sensing capability of these materials is the change in their luminescence upon interaction with an analyte. In lanthanide-based MOFs, the bipyridine-dicarboxylic acid ligand can act as an "antenna." mdpi.com The process involves the organic ligand absorbing UV light and transferring the energy to the lanthanide ion (e.g., Eu³⁺, Tb³⁺), which then emits light at its characteristic wavelength. mdpi.com The presence of certain analytes can interfere with this energy transfer process, leading to a quenching (decrease) or enhancement of the luminescence, which can be correlated to the analyte's concentration. mdpi.comacs.org
Another common mechanism is luminescence quenching caused by the interaction between the analyte and the framework. For instance, the detection of Fe³⁺ ions by the Ru-Ni-BPY MOF is based on the dramatic quenching of its ECL and FL signals upon exposure to the ions. rsc.org This quenching can result from several factors, including energy transfer from the excited MOF to the analyte or the analyte binding to the ligand and altering its electronic properties. mdpi.com
Based on the available research, there is no significant information regarding the application of this compound or its derivatives in chemiresistive sensors. This application typically requires materials whose electrical resistance changes measurably upon exposure to a chemical analyte, a property not prominently explored for this specific compound family.
Energy Storage and Conversion (e.g., supercapacitors, battery components, photocatalysis for energy)
Functional materials derived from this compound and its isomers are emerging as significant players in energy storage and conversion technologies. Their applications range from serving as high-capacity electrode materials in batteries to acting as catalysts in photochemical reactions. MOFs constructed from these ligands have been evaluated as electrodes for supercapacitors, with one iron-based framework, Fe(BPDC), delivering a high energy density of 45.64 Wh/kg. mdpi.com
The isomer 2,2′-bipyridine-5,5′-dicarboxylic acid has demonstrated exceptional performance as an anode material for both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). Its highly ordered molecular stacking, facilitated by hydrogen bonding, provides stable channels for ion transport. As an anode, it offers a high specific capacity, which is a significant advantage over conventional carbon-based anodes. acs.org
In LIBs, this material exhibited an ultrahigh initial specific capacity. For SIBs, it also maintained a respectable capacity, addressing the need for effective anode materials for sodium-ion technology, which is a promising low-cost alternative to LIBs. acs.org The performance is attributed to the molecular structure and stacking of the compound, which provides numerous active sites for ion storage. acs.org
Table 2: Performance of 2,2′-bipyridine-5,5′-dicarboxylic acid as an Anode Material
| Battery Type | Current Density (mA/g) | Initial Capacity (mAh/g) | Capacity after 100 Cycles (mAh/g) |
|---|---|---|---|
| Lithium-ion | 200 | 1200 | 550 |
| Sodium-ion | 200 | Not Specified | 258 |
The integration of this compound into MOFs and coordination polymers opens up avenues for its use in photocatalysis. These frameworks can be doped with catalytically active metal ions to facilitate reactions like water oxidation and CO₂ reduction, which are crucial for generating clean energy. osti.gov The bipyridine unit is an effective chelating site for catalytically active metals like ruthenium and rhenium.
A molecular catalyst derived from ruthenium and 2,2'-bipyridyl-5,5'-dicarboxylic acid has been specifically studied for water oxidation. Furthermore, rhenium-coordinating polyamides synthesized using this dicarboxylic acid have been investigated as electrocatalysts for the reduction of CO₂ to CO. escholarship.org In these systems, the bipyridine ligand plays a critical role in the electronic properties and stability of the catalytic metal center.
Future Directions and Challenges in Research on 3,3 Bipyridine 5,5 Dicarboxylic Acid
Development of Novel Synthetic Routes and Sustainable Methodologies
A primary hurdle for the widespread study and application of [3,3'-Bipyridine]-5,5'-dicarboxylic acid is the absence of well-documented, high-yield, and scalable synthetic protocols. While the compound is commercially available from various suppliers, advancing its use in materials science necessitates the development of more efficient and sustainable in-house synthesis methods. aksci.comruixibiotech.comnanochemazone.comlumtec.com.twfrontiersin.org
Future research should focus on adapting modern synthetic methodologies that have proven effective for other bipyridine isomers. mdpi.com Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for constructing the C-C bond between the two pyridine (B92270) rings and represent a promising avenue for development. rsc.orgrsc.org For instance, the Suzuki coupling of a 5-bromonicotinic acid derivative with a 5-pyridylboronic acid derivative could provide a direct route to the bipyridine backbone.
A significant challenge lies in the sustainability of these processes. Many traditional coupling reactions rely on precious metal catalysts (e.g., palladium) and toxic organic solvents. rsc.org A key future direction is the development of "greener" synthetic alternatives. rsc.org This includes:
Catalyst Optimization: Research into reducing catalyst loading, using more abundant first-row transition metals (like nickel or iron), or developing reusable heterogeneous catalysts can lower both cost and environmental impact. nih.gov
Green Solvents: Exploring reactions in environmentally benign solvents like water, or under solvent-free conditions such as mechanochemical synthesis (ball milling), could drastically improve the sustainability profile. rsc.orgnih.gov Mechanochemistry, in particular, has shown promise for the rapid and efficient solid-state synthesis of other bipyridine metal complexes, eliminating the need for bulk solvents.
Biocatalysis: Inspired by the enzymatic production of nicotinic acid from 3-cyanopyridine, future work could explore biocatalytic routes. frontiersin.org Developing enzymes that can facilitate the coupling of pyridine precursors or the selective oxidation of a suitable dialkyl-3,3'-bipyridine precursor would be a groundbreaking advancement in sustainable synthesis.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Precursors | Potential Advantages | Key Challenges |
|---|---|---|---|
| Suzuki Coupling | 5-Bromonicotinic acid ester + 5-Pyridylboronic acid ester | High functional group tolerance; well-established methodology. mdpi.comrsc.org | Availability of precursors; catalyst cost and removal. |
| Ullmann Homocoupling | 5-Halonicotinic acid (e.g., 5-bromo or 5-iodo) | Uses a single precursor; often uses copper or nickel catalysts. rsc.org | Harsh reaction conditions; lower yields compared to cross-coupling. |
| Oxidation of Precursor | 5,5'-Dimethyl-3,3'-bipyridine | Potentially uses simple oxidizing agents (e.g., KMnO₄, HNO₃). nih.gov | Availability of the dimethyl precursor; harsh oxidation conditions; green alternatives needed. |
| Mechanosynthesis | Solid-state reaction of precursors | Solvent-free; rapid reaction times; high efficiency. | Requires specialized equipment; reaction monitoring can be difficult. |
| Biocatalysis | Engineered microorganisms and pyridine derivatives | Environmentally benign; high selectivity; mild conditions. frontiersin.org | Requires significant enzyme engineering and development. |
Exploration of New Metal-Ligand Combinations for Advanced Architectures
The core of MOF and coordination polymer research lies in combining organic linkers with metal ions to create new structures with desired properties. The this compound linker offers unique structural possibilities compared to its more studied isomers.
Unlike the chelating 2,2'-bipyridine (B1663995) unit, the nitrogen atoms in the 3,3'-bipyridine (B1266100) core are divergent, preventing chelation to a single metal center. This makes it an excellent candidate for acting as a bridging "pillar" between metal nodes or layers, potentially leading to robust, high-dimensional frameworks with unique topologies. The challenge is that very few such structures have been reported in the literature, leaving a significant knowledge gap.
Future research should systematically explore the coordination of this linker with a wide range of metal ions, including:
d-block metals (Zn, Cu, Co, Mn, Cd): These are commonly used in MOF synthesis and could lead to frameworks with interesting magnetic, catalytic, or porous properties. acs.orgresearchgate.net
p-block metals (Al, In, Bi): Aluminum, for example, is the metal center in MOF-253, a well-known framework built from the 2,2'-bipyridine-5,5'-dicarboxylate isomer. researchgate.netacs.org Exploring its combination with the 3,3'- isomer could yield new, stable architectures. Bismuth(III) is also of interest due to its flexible coordination geometry and lone pair activity, which can lead to novel structures. nih.gov
f-block metals (Lanthanides: Eu, Tb, etc.): Lanthanide MOFs are renowned for their unique luminescent properties. mdpi.compsu.eduresearchgate.net Combining this compound with lanthanide ions could create new materials for sensing or lighting applications.
A significant challenge will be controlling the crystallization process to obtain high-quality single crystals, which are essential for definitive structure determination via X-ray diffraction. This often requires extensive screening of reaction conditions, such as solvents, temperature, pH, and the use of modulating agents. acs.org
Rational Design of Multifunctional Materials
The ultimate goal of exploring new linkers like this compound is to create materials with novel or enhanced functionalities. The rational design of such materials involves understanding how the linker's structure influences the final properties of the MOF.
Future research directions in this area are vast and could target several applications by analogy with related systems:
Luminescence and Sensing: MOFs containing aromatic linkers often exhibit fluorescence. The bipyridine unit in the linker could be exploited for sensing applications. For example, the nitrogen atoms could interact with specific analytes (like metal ions or small molecules), causing a change in the material's luminescent properties (quenching or enhancement). mdpi.compsu.edunih.gov The exceptional stability of Zirconium-based MOFs like UiO-67, built with the 2,2'-isomer, makes them excellent platforms for fluorescent sensors. rsc.org A UiO-type framework with the 3,3'-isomer is a highly attractive, albeit challenging, synthetic target.
Catalysis: The pyridine nitrogen atoms can act as basic sites for catalysis or as anchoring points for catalytically active metal species through post-synthetic modification (PSM). rsc.orgnih.gov The PSM approach, where a metal complex is introduced into the framework after its initial synthesis, is a powerful strategy for creating heterogeneous catalysts. rsc.orgresearchgate.net Frameworks built from this compound would offer open, non-chelating nitrogen sites ideal for this purpose, potentially leading to catalysts for reactions like hydrogen production or CO₂ reduction. rsc.orgrsc.org
Gas Sorption and Separation: The rigidity and defined geometry of the linker could be used to construct MOFs with precisely tailored pore sizes and shapes for the selective adsorption of gases like CO₂ or H₂. researchgate.net
The primary challenge is the lack of foundational data. Without experimental examples, predicting which metal-ligand combinations will yield materials with specific functions is difficult.
Bridging Theoretical Predictions with Experimental Realizations
Given the nascent stage of research on this compound, computational modeling presents a powerful tool to guide and accelerate discovery. Density Functional Theory (DFT) and other molecular modeling techniques can be used to predict the behavior of this linker before extensive experimental work is undertaken. nih.govnih.govrsc.org
Key future directions for a synergistic theoretical-experimental approach include:
Predicting Stable Structures: Computational methods can be used to simulate the self-assembly of the linker with various metal ions, predicting the most likely and stable framework topologies. This can help narrow down the vast experimental parameter space.
Simulating Functional Properties: The electronic structure, band gap, and potential catalytic or photophysical properties of hypothetical materials can be calculated. scispace.com For example, DFT can help predict whether a MOF will be a semiconductor, how it might interact with guest molecules, or the nature of its luminescent transitions. This allows for the in silico screening of materials for specific applications.
Understanding Reaction Mechanisms: For catalytic applications, DFT can elucidate the step-by-step mechanism of a reaction occurring within the pores of a MOF, identifying rate-limiting steps and providing insights for improving catalyst design. researchgate.net
The main challenge is ensuring the accuracy of the theoretical models. Close collaboration between computational and experimental chemists is crucial to validate and refine the predictive models. Experimental realization of a computationally designed material remains a significant synthetic hurdle, but the theoretical roadmap provides an invaluable guide.
Scaling Up Synthesis and Material Production for Industrial Relevance
For any promising material to move from the laboratory to the real world, its synthesis must be scalable, cost-effective, and safe. Both the linker itself and the final MOF material present scale-up challenges.
Future research must address the transition from milligram-scale lab synthesis to kilogram-scale production. This involves tackling several issues:
Linker Synthesis: As discussed in section 9.1, developing a robust and economical synthesis for the linker is the first critical step. Methods that work on a small scale may not be viable for industrial production due to cost of reagents, safety concerns, or difficult purifications. acs.org The industrial synthesis of nicotinic acid, for instance, has moved towards greener catalytic gas-phase oxidation to avoid harsh reagents and byproducts. nih.govresearchgate.net Similar innovations would be needed for 5,5'-binicotinic acid.
MOF Production: Traditional solvothermal synthesis of MOFs, which often involves long reaction times and large volumes of organic solvents like DMF, is not ideal for industrial-scale production. mdpi.com Future research should focus on emerging, more sustainable production methods, including:
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher consistency, reduced reaction times, and easier scaling.
Electrochemical Synthesis: This method can reduce the need for certain reagents and operate at ambient temperature and pressure.
Spray-Drying: This technique allows for the rapid, solvent-minimized production of MOF powders.
A major challenge in scaling up MOF production is maintaining the material's quality, including its crystallinity, porosity, and phase purity. Minor variations in production conditions can lead to different phases or amorphous material, drastically affecting performance. mdpi.com Therefore, developing robust quality control measures is as important as developing the synthesis method itself.
Q & A
Q. What challenges arise in scaling up MOF synthesis with this ligand?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
